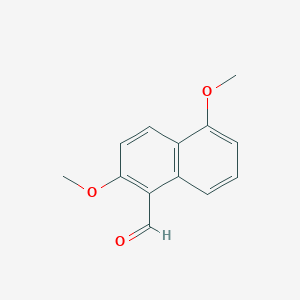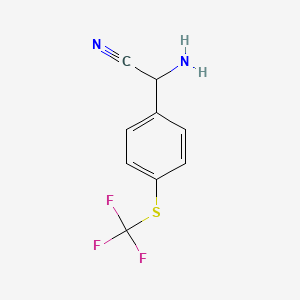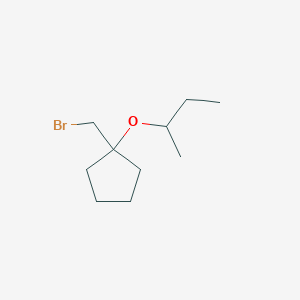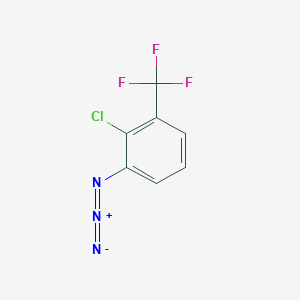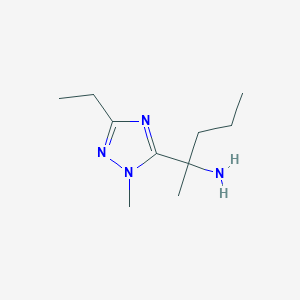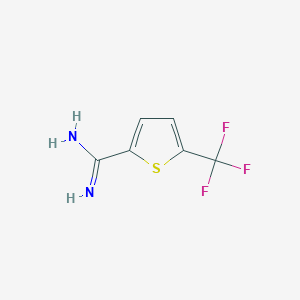
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide is a chemical compound with the molecular formula C14H8BrFN2O2 and a molecular weight of 335.1. This compound is known for its selective and potent inhibition of cyclin-dependent kinase 7 (CDK7)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone in the industrial synthesis of similar compounds due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various palladium catalysts for coupling reactions . The conditions for these reactions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl intermediates .
Aplicaciones Científicas De Investigación
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It serves as a selective and potent inhibitor of CDK7, making it useful in studying cell cycle regulation.
Medicine: Its inhibition of CDK7 has potential therapeutic applications in cancer treatment.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide involves its inhibition of CDK7. CDK7 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK7, preventing its interaction with other proteins and substrates.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
4-Bromo-2-fluorobenzamide: Used as a reagent in the synthesis of anti-obesity agents and cyclin-dependent kinase inhibitors.
Benzamide, N-(4-fluorophenyl)-2-bromo-: Known for its use in synthesizing tricyclic dihydroquinazolinones.
Uniqueness
4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide is unique due to its specific inhibition of CDK7, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H8BrFN2O2 |
|---|---|
Peso molecular |
335.13 g/mol |
Nombre IUPAC |
4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide |
InChI |
InChI=1S/C14H8BrFN2O2/c15-9-2-4-11(14(18)19)13(5-9)20-10-3-1-8(7-17)12(16)6-10/h1-6H,(H2,18,19) |
Clave InChI |
WCOWOJATOMAVQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)C(=O)N)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


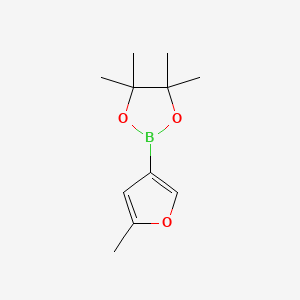
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
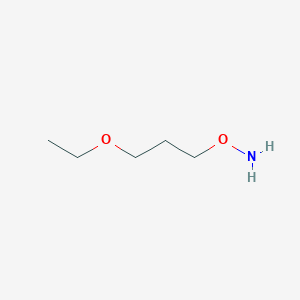
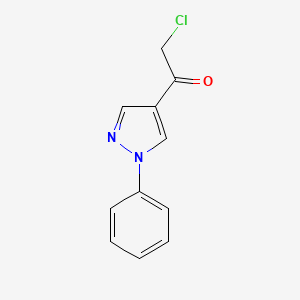
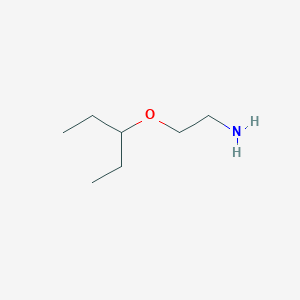
![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
